molecular formula C13H24O2 B3054910 6,10-Dioxaspiro[4.5]decane,8,8-dimethyl-7-(1-methylethyl)- CAS No. 62406-73-9

6,10-Dioxaspiro[4.5]decane,8,8-dimethyl-7-(1-methylethyl)-

Cat. No.: B3054910
CAS No.: 62406-73-9
M. Wt: 212.33 g/mol
InChI Key: NKDJGNROVOPIGT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

8,8-dimethyl-9-propan-2-yl-6,10-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-10(2)11-12(3,4)9-14-13(15-11)7-5-6-8-13/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDJGNROVOPIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(COC2(O1)CCCC2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866931
Record name 6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)-
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Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62406-73-9
Record name 7-Isopropyl-8,8-dimethyl-6,10-dioxaspiro[4.5]decane
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Record name 6,10-Dioxaspiro(4.5)decane, 8,8-dimethyl-7-(1-methylethyl)-
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Record name 6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)-
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Record name 6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)-
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Record name 8,8-dimethyl-7-isopropyl-6,10-dioxaspiro[4,5]decane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dioxaspiro[4.5]decane,8,8-dimethyl-7-(1-methylethyl)- typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamine in ethanol. This reaction yields an intermediate compound, which can then be further reacted with 2-methylbenzenamine or 3-methylbenzenamine to produce the final spirocyclic compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of ethanol as a solvent and the careful control of reaction conditions are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,10-Dioxaspiro[4.5]decane,8,8-dimethyl-7-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include various spirocyclic derivatives, which can exhibit different physical and chemical properties depending on the specific reagents and conditions used.

Scientific Research Applications

Fragrance Applications

Perfume Composition
6,10-Dioxaspiro[4.5]decane has been incorporated into perfume compositions to enhance olfactory profiles. It is noted for providing a modern, fresh, and woody character to fragrances. Research indicates that the compound can mask undesirable sulfurous notes while accentuating fruity and floral aspects of fragrance mixtures .

Case Study: Fragrance Mixtures
In a patent application (US20210087500A1), it was demonstrated that adding 10% of this compound to fragrance mixtures resulted in a more rounded scent profile with enhanced freshness and reduced metallic notes. The compound was combined with various esters and lactones to create appealing fruit fragrances that are in high demand in the perfume industry .

Organic Synthesis

Synthetic Pathways
The compound serves as an intermediate in organic synthesis processes. For instance, it can be synthesized from cyclopentanone and 2,2-dimethyl-1,3-propanediol through acetalization reactions . This versatility makes it valuable for chemists looking to create complex organic molecules.

Data Table: Synthetic Routes and Yields

Starting MaterialReaction TypeYield (%)Reference
CyclopentanoneAcetalizationVariableUS20210087500A1
2,2-Dimethyl-1,3-propanediolGrignard Reaction82US3962147A

Thermodynamic Studies

Recent studies have focused on the thermodynamic properties of spiro compounds including 6,10-dioxaspiro derivatives. These studies utilize Density Functional Theory (DFT) to predict molecular behaviors under various conditions. The crystal structure of related compounds has been analyzed to understand their stability and reactivity .

Mechanism of Action

The mechanism of action of 6,10-Dioxaspiro[4.5]decane,8,8-dimethyl-7-(1-methylethyl)- involves its interaction with molecular targets through its spirocyclic structure. This structure allows for unique binding interactions with enzymes and receptors, potentially leading to various biological effects. The pathways involved in these interactions are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 8,8-Dimethyl-7-(1-methylethyl)-6,10-dioxaspiro[4.5]decane
  • CAS RN : 62406-73-9
  • Molecular Formula : C₁₂H₂₂O₂ (calculated from structural descriptors)
  • Structure : A spiroacetal with a 6,10-dioxaspiro[4.5]decane backbone, featuring 8,8-dimethyl and 7-isopropyl substituents.

Properties: Spiroacetals are bicyclic ethers with a shared spiro carbon atom.

Structural Analogues in Spiroacetal Family

Compound Name CAS RN Key Structural Differences Biological/Industrial Relevance
1,6-Dioxaspiro[4.5]decane Not specified No substituents; simpler backbone Detected in plant volatiles (Campanula spp.)
(Z)-7-Methyl-1,6-dioxaspiro[4.5]decane Not specified Methyl group at position 7 Insect pheromone (Z-conophthorin)
1,6,9-Trioxaspiro[4.5]decane Not specified Additional oxygen at position 9 Synthetic target for antibiotic/anticancer research
1,3-Diazaspiro[4.5]decane derivatives e.g., 90058-25-6 Nitrogen atoms replace oxygen in the rings Pharmacological agents (e.g., CNS modulators)
8-(tert-Butyl)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane 118135-28-7 Chloromethyl and tert-butyl substituents Intermediate in drug synthesis
Substituent Effects
  • The 8,8-dimethyl-7-isopropyl groups in the target compound increase steric bulk compared to simpler spiroacetals like 1,6-dioxaspiro[4.5]decane. This likely reduces volatility, making it less effective as a semiochemical but more stable for industrial applications .
  • In contrast, (Z)-7-methyl-1,6-dioxaspiro[4.5]decane (Z-conophthorin) has a single methyl group, optimizing it for insect communication due to balanced volatility and receptor specificity .
Ring Size and Oxygen Placement
  • 1,6,9-Trioxaspiro[4.5]decane derivatives introduce a third oxygen atom, altering electronic properties and enabling hydrogen bonding.
  • 1,4-Dioxaspiro[4.5]decane derivatives (e.g., 1,4-dioxaspiro[4.5]decan-8-ol) differ in oxygen placement, affecting ring strain and reactivity .
Pharmacological Relevance
  • Diazaspiro compounds (e.g., 1,3-diazaspiro[4.5]decane-2,4-diones) exhibit nitrogen-based hydrogen bonding, making them suitable for CNS drug development. The target compound’s ether linkages limit similar interactions but may favor lipid membrane penetration .

Biological Activity

6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)- is a compound with notable structural characteristics and potential biological activities. Its unique spirocyclic structure contributes to its interactions with biological systems, making it a subject of interest in various fields, including pharmacology and fragrance chemistry.

  • Chemical Formula: C10_{10}H18_{18}O2_2
  • Molecular Weight: 170.2487 g/mol
  • CAS Registry Number: 702-75-0
  • IUPAC Name: 6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)-

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its application in fragrance mixtures and potential therapeutic properties.

Fragrance Applications

Research indicates that the compound is used in perfume formulations to enhance olfactory profiles. It has been shown to impart fruity and floral notes when blended with other aromatic substances, thereby improving the overall scent quality of various products .

Case Study: Fragrance Mixtures

A study examined the impact of adding 10% of 8,8-dimethyl-6,10-dioxaspiro[4.5]decane to fragrance mixtures. The results indicated that this addition significantly altered the olfactory characteristics of the mixtures, making them less sulphurous and more appealing due to enhanced fruity and floral notes .

Antimicrobial Activity Research

In related research focusing on spirocyclic compounds, several derivatives were tested for their antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. These studies found that modifications in the chemical structure could enhance or reduce biological activity. While specific data on 6,10-Dioxaspiro[4.5]decane is sparse, the trends observed suggest that its structural features may confer similar benefits .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameBiological ActivityReference
2-Ethyl-8-methyl-1,7-dioxaspiro[5.5]undecaneAntimicrobial against E. coli
2-Methyl-4-propyl-1,3-oxathianeAntifungal properties
6,10-Dioxaspiro[4.5]decane derivativesEnhanced fragrance profiles

Q & A

What are the established synthetic routes for 6,10-Dioxaspiro[4.5]decane derivatives, and how can reaction conditions be optimized?

Basic Research Focus
A common synthetic approach involves the reduction of spirocyclic ketones. For example, 1,4-dioxaspiro[4.5]decan-8-one can be reduced using NaBH₄ in MeOH at 0°C, followed by purification via column chromatography to yield hydroxylated intermediates . Optimization may include adjusting stoichiometric ratios (e.g., ketone:NaBH₄ = 1:2), solvent choice (MeOH vs. THF), and temperature control to minimize side reactions. For fluorinated derivatives, reactions with [SF₃][SbF₆] in CH₃CN at –20°C yield difluoro products, though yields are often low (~20%) due to competing HF formation .

How can X-ray crystallography and SHELX software resolve structural ambiguities in spirocyclic compounds?

Advanced Research Focus
SHELX programs (e.g., SHELXL) are critical for refining crystal structures, especially for spiro systems with conformational flexibility. For example, dimethylammonium derivatives of 6,10-dioxaspiro[4.5]decane were resolved using high-resolution data and twin refinement in SHELXL to address overlapping electron density . Key steps include:

  • Using OLEX2 or WinGX for data integration.
  • Applying TWIN/BASF commands for twinned crystals.
  • Validating hydrogen bonding networks via PLATON.
    Referencing SHELX methodologies is essential for reproducibility .

What safety classifications apply to 6,10-Dioxaspiro[4.5]decane derivatives in laboratory settings?

Basic Regulatory Focus
Regulatory assessments (e.g., under South Korea’s Chemical Substances Registration Act) classify 8,8-dimethyl-7-(1-methylethyl)-6,10-dioxaspiro[4.5]decane (CAS 62406-73-9) as non-hazardous, with no required safety labeling . Researchers should still adhere to general lab protocols (e.g., PPE, fume hoods) and monitor for unstudied byproducts during synthesis.

How do isomerization challenges impact the synthesis of dioxaspiro[4.5]decane systems?

Advanced Mechanistic Focus
Isomerization equilibria complicate spirocyclic syntheses. For example, acid-catalyzed isomerization of diols yields moderate conversions (e.g., 60:40 equilibrium ratios for dioxaspiro[4.4]nonane derivatives), with limited progression to [4.5] systems . Mitigation strategies:

  • Screening Brønsted/Lewis acids (e.g., H₂SO₄ vs. BF₃·Et₂O).
  • Kinetic trapping via rapid quenching.
  • Computational modeling (DFT) to predict transition states.

What methodologies enable fluorination of spirocyclic ketones, and why are yields inconsistent?

Advanced Synthetic Focus
Fluorination using [SF₃][SbF₆] in CH₃CN with CsF at –20°C produces 8,8-difluoro-1,4-dioxaspiro[4.5]decane. However, low yields (~20%) arise from:

  • Competing HF formation (detected via ¹⁹F NMR at –180.4 ppm).
  • Steric hindrance from the spirocyclic framework.
    Improvements may involve fluorinating agents like DAST or Deoxo-Fluor .

How can biological activities of spirocyclic compounds be systematically evaluated?

Basic Pharmacological Focus
While direct data for 6,10-dioxaspiro[4.5]decane derivatives is limited, structurally related spiro compounds (e.g., 8-methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol) show:

  • Cytotoxicity (IC₅₀ = 20 µM in MCF-7 cells).
  • Antioxidant activity (IC₅₀ = 156.3 µM in liver homogenate).
    Standard assays include MTT for viability, DPPH for radical scavenging, and ROS detection in neuronal models .

How should researchers address contradictions in fluorination reaction data?

Advanced Analytical Focus
Discrepancies in ²J(¹⁹F–¹⁹F) coupling values (e.g., 9.1 Hz vs. expected 12–15 Hz) may stem from:

  • Conformational dynamics affecting dihedral angles.
  • Impurities distorting NMR signals.
    Solutions:
  • Repeating reactions under anhydrous conditions.
  • Using ¹H-¹⁹F HOESY to probe spatial proximity.
  • Cross-validating with X-ray structures .

What computational tools predict feasible synthetic pathways for novel spiro derivatives?

Advanced Methodological Focus
AI-driven platforms (e.g., Reaxys/Pistachio) leverage reaction databases to propose routes for spiro compounds. For example, retrosynthesis of 6,10-dioxaspiro[4.5]decane-7,9-dione could prioritize:

  • Claisen condensations of diketones.
  • Cyclization via acid catalysis.
    Benchmarking against known routes (e.g., NaBH₄ reductions ) ensures feasibility.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,10-Dioxaspiro[4.5]decane,8,8-dimethyl-7-(1-methylethyl)-
Reactant of Route 2
6,10-Dioxaspiro[4.5]decane,8,8-dimethyl-7-(1-methylethyl)-

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